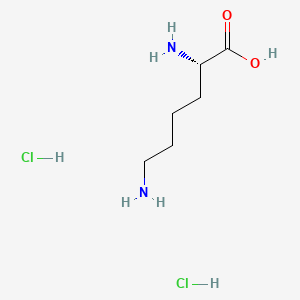

H-Lys-OH.2HCl

Description

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBURJFZIMRPCZ-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883525 | |

| Record name | L-Lysine, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-26-1 | |

| Record name | Lysine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lysine, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lysine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90YFR6U9QC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Lys-OH·2HCl (L-Lysine Dihydrochloride)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of H-Lys-OH·2HCl, the dihydrochloride salt of the essential amino acid L-lysine. This document is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

Chemical Structure and Identification

H-Lys-OH·2HCl is the dihydrochloride salt of L-lysine, an essential alpha-amino acid. The addition of two hydrochloride moieties enhances its stability and solubility in aqueous solutions.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (2S)-2,6-diaminohexanoic acid dihydrochloride |

| Synonyms | L-Lysine dihydrochloride, H-Lys-OH·2HCl |

| CAS Number | 657-26-1[1] |

| Molecular Formula | C₆H₁₄N₂O₂·2HCl[2] |

| Molecular Weight | 219.1 g/mol [3] |

Physicochemical Properties

The physicochemical properties of H-Lys-OH·2HCl are critical for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Appearance | White crystalline powder | [4] |

| Melting Point | 263-264 °C (decomposes) | [4] |

| Solubility | Freely soluble in water | [5] |

| pKa (α-carboxyl) | 2.18 | |

| pKa (α-amino) | 8.95 | |

| pKa (ε-amino) | 10.53 | |

| Isoelectric Point (pI) | 9.74 |

Biological Significance and Signaling Pathways

L-lysine is a fundamental component of proteins and plays a crucial role in various cellular processes. It is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[6] Lysine is involved in protein synthesis, calcium absorption, and the production of carnitine, a substance essential for fatty acid metabolism.[6][7]

Two key signaling pathways that respond to amino acid availability, including lysine, are the mTORC1 and GCN2-eIF2α-ATF4 pathways.

mTORC1 Signaling Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism.[8] Its activity is stimulated by the presence of amino acids, including lysine. Lysine promotes the translocation of mTORC1 to the lysosomal surface, where it can be activated by Rheb.[9] Activated mTORC1 then phosphorylates downstream targets to promote protein synthesis and inhibit autophagy.[8]

GCN2-eIF2α-ATF4 Signaling Pathway

In response to amino acid deprivation, the GCN2 kinase is activated.[10] Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general inhibition of protein synthesis but paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4).[10] ATF4 then upregulates the expression of genes involved in amino acid synthesis and transport to restore cellular homeostasis.

Experimental Protocols

Accurate quantification and proper handling of H-Lys-OH·2HCl are essential for reproducible experimental outcomes. The following are detailed protocols for common applications.

Quantification of L-Lysine by HPLC with Pre-column Derivatization

This method offers high sensitivity and is suitable for complex biological matrices.

Materials:

-

L-Lysine monohydrochloride standard

-

9-fluorenylmethyl chloroformate (FMOC-Cl)

-

Acetonitrile (HPLC grade)

-

Sodium acetate buffer (50 mmol/L, pH 4.20)

-

Boric acid buffer (0.8 mol/L, pH 10.00, adjusted with KOH)

-

Reversed-phase C18 column (e.g., 150 x 4.0 mm)

-

HPLC system with a UV detector

Procedure:

-

Standard Preparation: Prepare a stock solution of L-Lysine monohydrochloride in deionized water. Create a series of dilutions to generate a standard curve.

-

Sample Preparation:

-

For plasma or serum: Deproteinize the sample by adding a suitable agent (e.g., acetonitrile), centrifuge, and collect the supernatant.

-

For urine or cell culture media: Dilute the sample as needed with deionized water.

-

-

Derivatization:

-

To 100 µL of the sample or standard, add 100 µL of boric acid buffer.

-

Add 200 µL of FMOC-Cl solution (in acetonitrile) and vortex immediately.

-

Let the reaction proceed for a specified time (e.g., 2 minutes) at room temperature.

-

Stop the reaction by adding a quenching agent if necessary.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Mobile Phase: Isocratic elution with a mixture of 50 mmol/L sodium acetate buffer (pH 4.20) and acetonitrile (e.g., 43:57 v/v).[2][11][12]

-

Flow Rate: Typically 1.0 mL/min.

-

The retention time for the derivatized lysine should be determined using the standard.[2][11][12]

-

-

Quantification:

-

Generate a standard curve by plotting the peak area versus the concentration of the lysine standards.

-

Determine the concentration of lysine in the samples by interpolating their peak areas on the standard curve.

-

Enzymatic Assay for L-Lysine Quantification (Colorimetric)

This method is based on the enzymatic conversion of L-lysine and the subsequent detection of a reaction product.

Materials:

-

L-Lysine standard

-

Lysine Oxidase

-

Horseradish Peroxidase (HRP)

-

Colorimetric probe

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 1X Assay Buffer by diluting a 10X stock.

-

Prepare a Reaction Mix containing Lysine Oxidase, HRP, and the colorimetric probe in 1X Assay Buffer.

-

Prepare a Control Mix containing HRP and the colorimetric probe in 1X Assay Buffer (without Lysine Oxidase).

-

-

Standard and Sample Preparation:

-

Prepare a standard curve of L-lysine in 1X Assay Buffer.

-

Prepare unknown samples in 1X Assay Buffer.

-

-

Assay Protocol:

-

Add 50 µL of each standard or unknown sample to duplicate wells of a 96-well plate.

-

To one set of sample wells, add 50 µL of the Reaction Mix.

-

To the other set of sample wells (for background measurement), add 50 µL of the Control Mix.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength for the colorimetric probe using a microplate reader.

-

-

Calculation:

-

Subtract the absorbance of the Control Mix from the absorbance of the Reaction Mix for each sample to correct for background.

-

Plot the standard curve and determine the concentration of L-lysine in the samples.

-

Use of Poly-L-Lysine for Coating Cell Culture Surfaces

Poly-L-lysine is often used to coat culture surfaces to enhance cell attachment.

Materials:

-

Poly-L-Lysine solution (0.1 mg/mL in sterile water)

-

Sterile tissue culture grade water

-

Culture plates or flasks

Procedure:

-

Aseptically add the Poly-L-Lysine solution to the culture surface, ensuring the entire surface is covered (e.g., 1.0 mL for a 25 cm² flask).

-

Gently rock the vessel to ensure even coating.

-

Incubate at room temperature for 5 minutes.

-

Aspirate the Poly-L-Lysine solution.

-

Thoroughly rinse the surface with sterile tissue culture grade water to remove any unbound poly-lysine.

-

Allow the surface to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before adding cells and medium.[13]

Safety and Handling

H-Lys-OH·2HCl is generally considered safe for its intended use in research and as a nutritional supplement. However, standard laboratory safety practices should always be followed.

-

Handling: Avoid inhalation of dust and contact with eyes and skin.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[14]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

-

Nutritional Studies: As an essential amino acid, L-lysine is a critical component in studies of protein metabolism and nutritional requirements.

-

Cell Culture: It is a standard component of most cell culture media, and poly-L-lysine is widely used to promote cell adhesion.[15]

-

Drug Formulation: The hydrochloride salt form offers improved solubility and stability, making it suitable for various pharmaceutical formulations.

-

Biochemical and Cellular Assays: L-lysine and its derivatives are used in a variety of assays to study enzyme kinetics, protein-protein interactions, and cellular signaling pathways.

-

Antiviral Research: L-lysine has been investigated for its potential to inhibit the replication of certain viruses, such as herpes simplex virus.[5]

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. New enzymatic methods for selective assay of L-lysine using an L-lysine specific decarboxylase/oxidase from Burkholderia sp. AIU 395 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. H-LYS-LYS-OH 2HCL(52123-30-5) 13C NMR spectrum [chemicalbook.com]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. blossombio.com [blossombio.com]

- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 10. GCN2- and eIF2α-phosphorylation-independent, but ATF4-dependent, induction of CARE-containing genes in methionine-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative review of the recent enzymatic methods used for selective assay of l-Lysine [agris.fao.org]

- 12. researchgate.net [researchgate.net]

- 13. merckmillipore.com [merckmillipore.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to L-Lysine Dihydrochloride (CAS: 657-26-1)

Introduction

L-Lysine is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet or supplementation.[1] It is a fundamental building block for protein synthesis and plays a critical role in numerous physiological processes, including collagen formation, tissue repair, calcium absorption, and the production of enzymes and hormones.[2][3] The dihydrochloride salt form, L-Lysine dihydrochloride (CAS: 657-26-1), is created by combining L-lysine with two equivalents of hydrochloric acid.[4][5] This process significantly enhances the compound's stability and water solubility, making it more manageable and suitable for a wide array of applications in research, pharmaceutical formulations, and cell culture.[4][5] Its improved physicochemical properties make it an indispensable tool for achieving precise and reproducible results in experimental settings.[4]

Physicochemical and Quantitative Data

The dihydrochloride salt form offers superior handling and formulation characteristics compared to the free base. Key quantitative data are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 657-26-1 | [6][7] |

| Molecular Formula | C₆H₁₄N₂O₂·2HCl (or C₆H₁₆Cl₂N₂O₂) | [5][6][7] |

| Molecular Weight | 219.11 g/mol | [7][8] |

| Appearance | White to almost white crystalline powder | [5][9] |

| Purity | ≥98.0% | [5][6] |

| Solubility in Water | Highly soluble; >100 g/100 g H₂O at 25°C | [5][10] |

| Melting Point | ~263 °C (decomposes) | [9] |

| pH of Aqueous Solution | 5.0 - 6.0 (for a 91.3 g/L solution at 25°C) | [9] |

| Specific Optical Rotation | +20.4° to +21.4° (80 mg/mL in 6 N HCl) | [11] |

Synthesis and Manufacturing

L-Lysine dihydrochloride is produced through two primary methods:

-

Fermentation: This is the most common industrial method. It utilizes specific, genetically modified bacterial strains, such as Corynebacterium glutamicum or Escherichia coli, to produce L-lysine in large quantities.[4][12][13] The amino acid is then purified and converted to the dihydrochloride salt.

-

Chemical Synthesis: Synthetic routes often involve the hydrolysis of α-amino-ε-caprolactam using hydrochloric acid, which directly yields an aqueous solution of L-lysine dihydrochloride.[14][15] Further purification and crystallization steps are then required to isolate the final product.[15]

Biological Role and Mechanism of Action

L-Lysine is integral to numerous biological functions. Its primary roles include:

-

Proteinogenesis: As a standard amino acid, it is essential for the synthesis of all proteins.[2][16]

-

Collagen Synthesis: It is vital for the cross-linking of collagen polypeptides, which provides stability and tensile strength to connective tissues like skin, bone, and blood vessels.[2][3]

-

Carnitine Production: L-Lysine is a precursor for the synthesis of carnitine, a molecule required for transporting fatty acids into the mitochondria for energy production.[17]

-

Calcium Homeostasis: It may facilitate the absorption of calcium from the small intestine and reduce its renal excretion.[10][18]

Antiviral Mechanism against Herpes Simplex Virus (HSV)

One of the most researched therapeutic applications of L-Lysine is its ability to manage Herpes Simplex Virus (HSV) infections.[2] The mechanism is based on its structural antagonism with L-arginine, another amino acid that HSV requires for replication.[17][19] By increasing the intracellular concentration of L-lysine, the availability of L-arginine for the virus is reduced, thereby inhibiting the synthesis of viral proteins and suppressing viral replication.[17][19]

Applications in Research and Drug Development

The stability and high solubility of L-Lysine dihydrochloride make it a versatile tool in various scientific domains.

-

Cell Culture: It is a standard and essential supplement in cell culture media, providing the necessary nutrients to ensure optimal growth, proliferation, and protein synthesis for both mammalian and microbial cells.[4][20]

-

Pharmaceutical Formulations: It is used to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[4][21] It also serves as a building block in the synthesis of new pharmaceutical compounds.[21]

-

Quantitative Proteomics (SILAC): Stable isotope-labeled L-Lysine, such as L-(6-¹³C)Lysine dihydrochloride, is a cornerstone of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique.[22] This powerful mass spectrometry-based method allows for the precise relative quantification of thousands of proteins between different cell populations, providing critical insights into cellular signaling and drug mechanisms of action.[22]

Experimental Protocols

Protocol: Preparation of a Sterile 100 mM L-Lysine Dihydrochloride Stock Solution

This protocol details the preparation of a stock solution suitable for cell culture applications.[9]

Materials:

-

L-Lysine dihydrochloride powder (CAS 657-26-1), cell culture grade

-

Sterile, nuclease-free water (e.g., WFI or Milli-Q)

-

Sterile 0.1 M NaOH and 0.1 M HCl for pH adjustment

-

Sterile graduated cylinder and storage bottles

-

Sterile 0.22 µm syringe filter

-

Calibrated pH meter

-

Stir plate and sterile stir bar

Methodology:

-

Calculation: To prepare 100 mL of a 100 mM solution, calculate the required mass:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass = 0.1 mol/L × 0.1 L × 219.11 g/mol = 2.1911 g

-

-

Dissolution: In a sterile beaker, add approximately 80 mL of sterile water. While stirring, gradually add the 2.1911 g of L-Lysine dihydrochloride powder. Continue stirring until fully dissolved.[9]

-

pH Adjustment: Aseptically measure the pH of the solution. For most cell culture media, the target pH is between 7.2 and 7.4. If necessary, adjust the pH by adding sterile 0.1 M NaOH dropwise to increase it or 0.1 M HCl to decrease it.[9]

-

Volume Adjustment: Transfer the solution to a 100 mL sterile graduated cylinder and add sterile water to bring the final volume to exactly 100 mL.

-

Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the solution into a final sterile storage bottle or into aliquots in conical tubes.[9]

-

Storage: Label the bottle with the compound name, concentration, and date. Store the stock solution at 2-8°C. For long-term storage, aliquots can be stored at -20°C.[8]

Protocol: Quality Control via High-Performance Liquid Chromatography (HPLC)

This protocol summarizes a common method for the quantification and purity assessment of L-Lysine dihydrochloride in a pharmaceutical dosage form.[23]

| Parameter | Specification |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) with UV detection |

| Column | Purospher STAR RP-18 endcapped (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | 10 mM potassium dihydrogen phosphate (KH₂PO₄), with pH adjusted to 7.5 using triethylamine. The mobile phase should be filtered and degassed. |

| Elution Mode | Isocratic |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 214 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 6 minutes |

Methodology:

-

Standard Preparation: Prepare a stock solution by accurately weighing and dissolving L-Lysine dihydrochloride reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 70-130% of the working concentration).[23]

-

Sample Preparation: Dissolve the sample containing L-Lysine dihydrochloride in the mobile phase to achieve a concentration within the linear range of the calibration curve.[23]

-

Filtration: Filter all standard and sample solutions through a 0.45 µm membrane filter before injection.[23]

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the L-Lysine peak by its retention time. Calculate the concentration in the sample by comparing its peak area to the calibration curve generated from the standards.

Toxicology and Safety

L-Lysine dihydrochloride is generally recognized as safe when consumed within appropriate limits. A comprehensive 13-week oral toxicity study was conducted in Sprague-Dawley rats to evaluate its safety profile.

-

Study Design: Rats were administered diets containing 1.25%, 2.5%, and 5.0% (w/w) of L-Lysine hydrochloride.[24]

-

Findings: The study found no treatment-related adverse effects on clinical signs, body weight, food and water consumption, organ weights, or histology at any dose level.[24][25]

-

NOAEL: The No-Observed-Adverse-Effect Level (NOAEL) for L-Lysine hydrochloride was determined to be 5.0% in the diet for both male and female rats.[24] This corresponds to an average daily intake of 3.36 g/kg for males and 3.99 g/kg for females.[24][25]

Excessive intake in humans may lead to gastrointestinal discomfort.[5] High oral doses are generally considered safe due to slow absorption and efficient urinary excretion.[18]

Conclusion

L-Lysine dihydrochloride (CAS 657-26-1) is a fundamentally important compound with enhanced stability and solubility that facilitates its broad utility across scientific disciplines. From serving as an essential nutrient in cell culture to enabling high-precision quantitative proteomics and acting as a key component in pharmaceutical formulations, its applications are extensive. A thorough understanding of its physicochemical properties, biological mechanisms, and established experimental protocols is crucial for leveraging its full potential in research and development. Its well-documented safety profile further solidifies its position as a critical and reliable tool for the scientific community.

References

- 1. barnys.cz [barnys.cz]

- 2. What is L-Lysine hydrochloride used for? [synapse.patsnap.com]

- 3. Lysine - Wikipedia [en.wikipedia.org]

- 4. L-lysine hydrochloride for Research [baseclick.eu]

- 5. CAS 657-26-1: L-Lysine, dihydrochloride | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. Lysine dihydrochloride | C6H16Cl2N2O2 | CID 69567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 657-26-1・L(+)-Lysine Dihydrochloride Standard・126-05591[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. benchchem.com [benchchem.com]

- 10. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Lysine Hydrochloride [drugfuture.com]

- 12. Safety and efficacy of l‐lysine monohydrochloride and concentrated liquid l‐lysine (base) produced by fermentation using Corynebacterium glutamicum strain KCCM 10227 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. US3576859A - Process of preparing lysine monohydrochloride - Google Patents [patents.google.com]

- 15. US3931308A - Process for conversion of lysine dihydrochloride to lysine monohydrochloride - Google Patents [patents.google.com]

- 16. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]

- 17. What is the mechanism of L-Lysine hydrochloride? [synapse.patsnap.com]

- 18. Lysine Uses, Benefits & Dosage [drugs.com]

- 19. benchchem.com [benchchem.com]

- 20. chemimpex.com [chemimpex.com]

- 21. chemimpex.com [chemimpex.com]

- 22. benchchem.com [benchchem.com]

- 23. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Thirteen-week oral toxicity study of L-lysine hydrochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Solubility Profile of L-Lysine Dihydrochloride (H-Lys-OH·2HCl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Lysine Dihydrochloride (H-Lys-OH·2HCl), a critical parameter for its application in research, pharmaceutical development, and biomanufacturing. Understanding the solubility of this essential amino acid salt in various solvents is fundamental for developing stable formulations, optimizing purification processes, and ensuring consistent results in experimental settings.

Core Physicochemical Properties

L-Lysine Dihydrochloride is the salt form of L-Lysine, an essential alpha-amino acid. The presence of two hydrochloride moieties significantly influences its solubility characteristics, particularly in aqueous and polar protic solvents.

Quantitative Solubility Data

The solubility of lysine hydrochlorides is highly dependent on the solvent, temperature, and the specific salt form (mono- or dihydrochloride). The following tables summarize the available quantitative data.

Table 1: Solubility of L-Lysine Monohydrochloride (H-Lys-OH·HCl) in Various Solvents

| Temperature (K) | Water (mole fraction) | Dimethyl Sulfoxide (DMSO) (mole fraction) | Glycol (mole fraction) | Methanol (mole fraction) | Ethanol (mole fraction) |

| 283.15 | 0.1381 | 0.0512 | 0.0163 | 0.0098 | 0.0051 |

| 288.15 | 0.1465 | 0.0543 | 0.0175 | 0.0107 | 0.0056 |

| 293.15 | 0.1553 | 0.0575 | 0.0188 | 0.0116 | 0.0061 |

| 298.15 | 0.1645 | 0.0609 | 0.0202 | 0.0126 | 0.0067 |

| 303.15 | 0.1742 | 0.0645 | 0.0217 | 0.0137 | 0.0073 |

| 308.15 | 0.1843 | 0.0683 | 0.0233 | 0.0148 | 0.0080 |

| 313.15 | 0.1949 | 0.0723 | 0.0250 | 0.0160 | 0.0087 |

| 318.15 | 0.2060 | 0.0765 | 0.0268 | 0.0173 | 0.0095 |

| 323.15 | 0.2176 | 0.0809 | 0.0287 | 0.0187 | 0.0103 |

Data sourced from Zhao, D., et al. (2009).[1][2][3][4][5]

Table 2: Solubility of L-Lysine Dihydrochloride (H-Lys-OH·2HCl) in Water

| Temperature (°C) | Solubility ( g/100g H₂O) |

| 0 | ~163 |

| 10 | ~173 |

| 20 | ~184 |

| 30 | ~195 |

| 40 | ~207 |

| 50 | ~219 |

| 60 | ~232 |

| 70 | ~246 |

Data is derived from the empirical formula log S = 2.213 + 0.00409t, where S is solubility and t is temperature in Celsius.[6]

The general solubility trend for L-lysine hydrochloride in the tested solvents is: Water > Dimethyl Sulfoxide > Glycol > Methanol > Ethanol.[1][2][3][4] This highlights the strong hydrophilic nature of the molecule, with its solubility decreasing with the decreasing polarity of the solvent. In aqueous solutions of methanol and ethanol, the solubility of 2,6-diaminohexanoic acid hydrochloride (a form of lysine hydrochloride) decreases as the alcohol concentration increases.[3]

Experimental Protocols for Solubility Determination

A common and precise method for determining the solubility of amino acid hydrochlorides is the synthetic method coupled with laser monitoring.[1][2]

Principle

This method involves preparing a saturated solution at a specific temperature and then determining the concentration of the dissolved solute. The synthetic method relies on visual or instrumental observation of the disappearance of the solid phase in a solid-liquid mixture as the temperature is changed or more solvent is added.

Apparatus

-

Jacketed glass vessel with temperature control

-

Magnetic stirrer

-

Precision thermometer

-

Laser monitoring system (laser generator, photoelectric transformer, digital display)

-

Analytical balance

Procedure

-

Preparation: A known mass of the solvent is placed into the jacketed glass vessel. The temperature is maintained at the desired setpoint using a circulating water bath.

-

Titration with Solute: A known mass of H-Lys-OH·2HCl is added to the solvent while stirring. Initially, a small excess of the solute is added to create a solid-liquid mixture.

-

Equilibration: The mixture is stirred at a constant temperature for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is approached.

-

Dissolution Point Detection: The temperature is slowly increased while monitoring the laser light transmission through the solution. The point at which the last crystal of the solute dissolves, indicated by a sharp increase in light transmission, is recorded as the saturation temperature for that specific composition.

-

Data Collection: The experiment is repeated with different known compositions of solute and solvent to determine the solubility across a range of temperatures.

-

Calculation: The solubility is then calculated and can be expressed in various units, such as mole fraction, g/100g of solvent, or mg/mL.

Workflow and Logical Relationships

The process of determining and applying solubility data can be visualized as a structured workflow.

Caption: Workflow for solubility determination and application.

This diagram illustrates the logical flow from the initial preparation of materials through experimental measurement, data analysis, and finally to the practical application of the solubility data in formulation and purification processes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ThermoML:J. Chem. Eng. Data 2009, 54, 7, 2126-2127 [trc.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K | Semantic Scholar [semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physical and Chemical Properties of L-Lysine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine dihydrochloride is the hydrochloride salt of L-lysine, an essential amino acid vital for protein synthesis and various metabolic functions. Its enhanced stability and solubility compared to L-lysine make it a preferred form for use in pharmaceutical formulations, dietary supplements, and scientific research. This guide provides a comprehensive overview of the core physical and chemical properties of L-Lysine dihydrochloride, detailed experimental protocols for its analysis, and visual workflows to aid in laboratory applications.

Physical Properties of L-Lysine Dihydrochloride

The physical characteristics of L-Lysine dihydrochloride are summarized in the table below, providing a quick reference for its key properties.

| Property | Value | References |

| Molecular Formula | C₆H₁₄N₂O₂·2HCl | [1][2] |

| Molecular Weight | 219.11 g/mol | [1][3][4] |

| Appearance | White to off-white or very light yellow crystalline powder. | [2][5] |

| Melting Point | 200-206 °C (with decomposition) | [3][5][6] |

| Solubility | Highly soluble in water (100 mg/ml). Soluble in water, very slightly soluble in ethanol, and almost insoluble in ether. | [5][7] |

| Optical Rotation | +20.4° to +21.4° (c=80 mg/mL in 6 N HCl) | [8][9] |

| Hygroscopicity | Hygroscopic | [5][9] |

Chemical Properties of L-Lysine Dihydrochloride

The chemical properties of L-Lysine dihydrochloride are crucial for understanding its reactivity, stability, and analytical behavior.

| Property | Description | References |

| pKa Values | While specific pKa values for the dihydrochloride salt are not readily available, the pKa values for the ionizable groups of L-Lysine are approximately 2.18 (α-carboxyl), 8.95 (α-amino), and 10.53 (ε-amino). The presence of two hydrochloride molecules will result in a lower pH in solution. | |

| Stability | Stable under normal conditions. Should be stored in a cool, dry, and well-ventilated place in a tightly sealed container to prevent moisture absorption. | [2] |

| Incompatibilities | Incompatible with strong oxidizing agents. | |

| Chemical Structure | The structure consists of the L-lysine molecule protonated at both the α-amino and ε-amino groups, with two chloride ions as counter-ions. | [2] |

Experimental Protocols

Detailed methodologies for key analytical procedures are provided below.

Determination of Purity by Titration

This method is used to determine the purity of L-Lysine dihydrochloride by non-aqueous titration.

Principle: The basic amino groups of L-Lysine dihydrochloride are titrated with a standardized solution of perchloric acid in a non-aqueous solvent (glacial acetic acid). Mercuric acetate is added to react with the chloride ions, preventing their interference with the endpoint detection.

Apparatus:

-

Analytical balance

-

125 mL flask

-

Burette

-

Potentiometer with a suitable electrode system

Reagents:

-

L-Lysine dihydrochloride sample

-

Glacial acetic acid

-

Perchloric acid (0.1 N), standardized

-

Mercuric acetate TS (Test Solution)

-

Formic acid

Procedure:

-

Accurately weigh approximately 90 mg of the L-Lysine dihydrochloride sample and transfer it to a 125 mL flask.

-

Dissolve the sample in a mixture of 3 mL of formic acid and 50 mL of glacial acetic acid.

-

Add 10 mL of mercuric acetate TS to the solution.

-

Titrate the solution with 0.1 N perchloric acid, determining the endpoint potentiometrically.

-

Perform a blank determination under the same conditions and make any necessary corrections.

-

Calculate the percentage purity of L-Lysine dihydrochloride. Each mL of 0.1 N perchloric acid is equivalent to 9.133 mg of C₆H₁₄N₂O₂·HCl.[9]

Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the simultaneous estimation of L-Lysine hydrochloride in pharmaceutical dosage forms.

Principle: The separation of L-Lysine is achieved using a reverse-phase C18 column with a suitable mobile phase. The analyte is detected using a UV detector.

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

Purospher star C₁₈ column (250 mm × 4.6 mm, 5 µm) or equivalent

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (0.45 µm)

-

Sonicator

Reagents:

-

L-Lysine dihydrochloride reference standard and sample

-

Potassium dihydrogen phosphate

-

Triethylamine

-

Water (HPLC grade)

-

Methanol (HPLC grade)

Chromatographic Conditions:

-

Mobile Phase: 10 mM potassium dihydrogen phosphate buffer with pH adjusted to 7.5 with triethylamine.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 214 nm

-

Injection Volume: 20 µL

-

Run Time: Approximately 6 minutes

Procedure:

-

Mobile Phase Preparation: Prepare a 10 mM solution of potassium dihydrogen phosphate in water and adjust the pH to 7.5 with triethylamine. Filter through a 0.45 µm membrane filter and degas.

-

Standard Solution Preparation: Accurately weigh and dissolve the L-Lysine dihydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 140 µg/mL).

-

Sample Solution Preparation: Prepare the sample solution by dissolving the formulation containing L-Lysine dihydrochloride in the mobile phase to achieve a similar concentration as the standard solution. Filter the solution through a 0.45 µm syringe filter.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Compare the peak area of the L-Lysine peak in the sample chromatogram with that of the standard chromatogram to determine the concentration.

Determination of Optical Rotation

This procedure measures the specific rotation of L-Lysine dihydrochloride, which is a key parameter for its identification and chiral purity.

Principle: The optical rotation of a solution of the substance is measured using a polarimeter at a specific wavelength (usually the sodium D-line at 589 nm) and temperature.

Apparatus:

-

Polarimeter

-

Volumetric flask

-

Analytical balance

-

Sample cell (1 dm)

Reagents:

-

L-Lysine dihydrochloride sample

-

6 N Hydrochloric acid

Procedure:

-

Sample Preparation: Prepare a solution of L-Lysine dihydrochloride in 6 N hydrochloric acid with a concentration of 80 mg/mL.[8][9]

-

Instrument Calibration: Calibrate the polarimeter using a blank solution (6 N hydrochloric acid).

-

Measurement: Fill the sample cell with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the angle of rotation.

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Hygroscopicity Testing

This protocol outlines a method to assess the hygroscopic nature of L-Lysine dihydrochloride.

Principle: The sample is exposed to a controlled high-humidity environment for a specified period, and the percentage of weight gain due to moisture absorption is determined.

Apparatus:

-

Controlled humidity chamber (e.g., set to 25°C and 80% relative humidity)

-

Analytical balance

-

Weighing containers (e.g., watch glasses)

Procedure:

-

Initial Weighing: Accurately weigh a specific amount of the L-Lysine dihydrochloride sample into a pre-weighed container.

-

Exposure: Place the container with the sample in a controlled humidity chamber set at specified conditions (e.g., 25°C and 80% relative humidity).

-

Equilibration: Allow the sample to equilibrate for a defined period (e.g., 24 or 48 hours).

-

Final Weighing: After the specified time, remove the sample from the chamber and immediately weigh it again.

-

Calculation: Calculate the percentage of weight gain to determine the degree of hygroscopicity.

Mandatory Visualizations

Quality Control Workflow for L-Lysine Dihydrochloride

Caption: Quality control workflow for L-Lysine dihydrochloride.

Experimental Workflow for Purity Determination by Titration

Caption: Workflow for titration-based purity determination.

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of L-Lysine dihydrochloride.

References

- 1. asiapharmaceutics.info [asiapharmaceutics.info]

- 2. Page loading... [wap.guidechem.com]

- 3. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]

- 4. chemscene.com [chemscene.com]

- 5. L-lysine hydrochloride for Research [baseclick.eu]

- 6. alfachemic.com [alfachemic.com]

- 7. chembk.com [chembk.com]

- 8. scribd.com [scribd.com]

- 9. Lysine Hydrochloride [drugfuture.com]

H-Lys-OH·2HCl in Biochemical Research: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-lysine dihydrochloride (H-Lys-OH·2HCl) is the highly soluble and stable salt of the essential amino acid L-lysine.[1][2] In biochemistry and cell biology, it serves as a critical reagent and a fundamental component in a multitude of applications, ranging from routine cell culture to complex metabolic and signaling studies. Its essential nature in protein synthesis, coupled with its role in cellular signaling and post-translational modifications, makes it an indispensable tool for researchers.[3][4] This technical guide provides an in-depth overview of the primary applications of H-Lys-OH·2HCl, featuring detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways and workflows.

Core Biochemical Functions and Properties

H-Lys-OH·2HCl is the dihydrochloride salt form of L-lysine, an essential α-amino acid with the chemical formula HO₂CCH(NH₂)(CH₂)₄NH₂.[3] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it ideal for inclusion in buffers and culture media.[5]

Key Biological Roles of L-Lysine:

-

Protein Synthesis: As a fundamental building block of proteins, lysine is crucial for the growth and proliferation of all cells.[2]

-

Post-Translational Modifications: The ε-amino group of lysine is a site for numerous important post-translational modifications, including acetylation, methylation, ubiquitination, and SUMOylation, which play key roles in regulating protein function and gene expression.[6]

-

Collagen Formation: Lysine is essential for the cross-linking of collagen polypeptides, a process vital for the integrity of connective tissues.[1]

-

Carnitine Synthesis: It serves as a precursor for the synthesis of carnitine, which is critical for fatty acid metabolism and energy production.[7]

-

Calcium Absorption: Lysine plays a role in ensuring the adequate absorption of calcium.[3]

Applications in Mammalian Cell Culture

L-lysine is an essential amino acid for mammalian cells, meaning they cannot synthesize it de novo and must obtain it from their environment.[2] Consequently, H-Lys-OH·2HCl is a standard and critical component of most chemically defined cell culture media.[8]

Supplementation for Cell Growth and Viability

Supplementing media with H-Lys-OH·2HCl ensures a sufficient supply of this vital nutrient for protein synthesis and overall cellular health.[2] The optimal concentration can be cell-type dependent, and high concentrations can be cytotoxic.[2]

| Cell Line/Application | Lysine Concentration | Observed Effect | Reference |

| Bovine Mammary Epithelial Cells | 1.0 mmol/L | 17-47% increase in cell viability | [2] |

| Rat Bone Marrow Cells | 10⁻⁸ M | Optimal for promoting nodule formation | [2] |

| Isolated Pancreatic Acinar Cells | 10-60 mM | Mitochondrial damage and necrosis | [2] |

| Standard RPMI-1640 Medium | 40 mg/L (~0.22 mM) | Standard concentration for general cell culture | [9] |

| Standard DMEM | ~146 mg/L (~0.8 mM) | Standard concentration for general cell culture | [10] |

| Porcine Satellite Cells | 0.02 mmol/L (Deficient) | Reduced proliferation, increased apoptosis/autophagy | [11] |

| Porcine Satellite Cells | 0.92 mmol/L (Sufficient) | Promoted proliferation and protein synthesis | [11] |

Poly-L-lysine for Enhanced Cell Adhesion

Poly-L-lysine, a polymer of lysine, is widely used to coat culture surfaces. Its positive charge interacts with the negatively charged cell membrane, promoting the adhesion of weakly anchoring or fastidious cell types, such as neurons.[1]

Experimental Protocol: Coating Culture Plates with Poly-L-lysine

-

Preparation: Prepare a 0.1 mg/mL solution of Poly-L-lysine in sterile, tissue culture-grade water.

-

Coating: Aseptically add the Poly-L-lysine solution to the culture vessel, ensuring the entire surface is covered (e.g., 1.0 mL for a 25 cm² flask).[2]

-

Incubation: Gently rock the vessel to ensure even coating and incubate at room temperature for a minimum of 5 minutes.[2]

-

Aspiration: Carefully aspirate the Poly-L-lysine solution.

-

Rinsing: Thoroughly rinse the surface twice with sterile, tissue culture-grade water to remove any unbound polymer.

-

Drying: Allow the coated surface to dry completely in a laminar flow hood before seeding cells.

Workflow for coating culture surfaces with Poly-L-lysine.

Role in Cellular Signaling Pathways

Cells have evolved sophisticated mechanisms to sense amino acid availability, including lysine levels. Two key signaling pathways involved are the GCN2-eIF2α-ATF4 pathway and the mTORC1 pathway.

The GCN2 Pathway: Response to Amino Acid Starvation

Under conditions of lysine (or any amino acid) deprivation, the level of uncharged tRNAs increases. These uncharged tRNAs bind to the General Control Nonderepressible 2 (GCN2) kinase, leading to its activation.[4][12] Activated GCN2 phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which results in a general repression of protein synthesis to conserve resources, while paradoxically promoting the translation of specific mRNAs, such as that for the transcription factor ATF4.[4] ATF4 then upregulates genes involved in amino acid synthesis and transport to restore homeostasis.

GCN2 pathway activation in response to lysine deprivation.

The mTORC1 Pathway: A Master Growth Regulator

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism that integrates signals from nutrients, growth factors, and energy status. Amino acids, including lysine, are potent activators of mTORC1.[11] This activation occurs at the surface of the lysosome and is dependent on the Rag GTPases.[13] In the presence of sufficient lysine, mTORC1 is recruited to the lysosome where it is activated by Rheb. Activated mTORC1 then phosphorylates downstream targets like S6 Kinase (S6K) and 4E-BP1 to promote protein synthesis and cell growth.

References

- 1. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. Lysine Quantification Methods for Research and Biotech Use [metabolomics.creative-proteomics.com]

- 4. GCN2 sustains mTORC1 suppression upon amino acid deprivation by inducing Sestrin2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ribosomal P-stalk couples amino acid starvation to GCN2 activation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. elifesciences.org [elifesciences.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. atcc.org [atcc.org]

- 11. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of Gcn2 in response to different stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spatial and functional separation of mTORC1 signalling in response to different amino acid sources - PMC [pmc.ncbi.nlm.nih.gov]

H-Lys-OH.2HCl Stability and Storage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for L-Lysine Dihydrochloride (H-Lys-OH.2HCl). The information herein is critical for ensuring the integrity, efficacy, and safety of this essential amino acid in research and pharmaceutical applications. This document outlines the primary degradation pathways, summarizes quantitative stability data, and provides detailed experimental protocols for stability assessment.

Chemical Stability and Degradation Profile

This compound is a stable crystalline solid when stored under appropriate conditions. However, like all amino acids, it is susceptible to degradation, particularly in solution. The primary factors influencing its stability are temperature, pH, and moisture.

The predominant degradation pathway for L-lysine, especially under thermal stress and in aqueous solutions, is an intramolecular cyclization to form L-lysine lactam.[1][2] This reaction involves the dehydration of the amino acid, where the ε-amino group attacks the carboxylic acid moiety.[3] This process is significantly accelerated at elevated temperatures and is also influenced by pH.[2] Studies have shown that the degradation of lysine and the corresponding formation of lysine lactam follow zero-order reaction kinetics in solution.[2][4]

Degradation Pathway: L-Lysine to L-Lysine Lactam

The intramolecular cyclization is the most significant degradation pathway for L-lysine.

Caption: Primary degradation pathway of L-Lysine.

Recommended Storage Conditions

To maintain the long-term stability and purity of this compound, it is crucial to adhere to the following storage conditions. These recommendations are based on information from various suppliers and stability principles.

| Parameter | Recommended Condition | Rationale |

| Temperature | 15°C to 25°C | Minimizes thermal degradation and formation of lysine lactam. |

| Humidity | Below 60% Relative Humidity | This compound is hygroscopic; low humidity prevents clumping and moisture-induced degradation. |

| Light | Store in a dark place | Protects from potential photodegradation. |

| Container | Tightly sealed, airtight container | Prevents moisture absorption and contamination. |

For aqueous solutions, it is recommended to prepare them fresh. If storage is necessary, solutions should be kept at 2-8°C for short-term use (up to 24 hours) or aliquoted and frozen at -20°C or below for longer-term storage to minimize degradation.

Quantitative Stability Data

The following table summarizes the calculated stability of L-lysine in an aqueous solution at pH 10.3, based on the zero-order degradation kinetics reported in a thermal degradation study.[2][4] The initial concentration of L-lysine is considered 100%.

| Storage Condition | Time (Months) | Calculated % L-Lysine Remaining | Calculated % L-Lysine Lactam Formed |

| 25°C (Room Temp.) | 3 | >99.5% | <0.5% |

| 6 | >99.0% | <1.0% | |

| 12 | >98.0% | <2.0% | |

| 24 | >96.0% | <4.0% | |

| 40°C (Accelerated) | 3 | ~97.5% | ~2.5% |

| 6 | ~95.0% | ~5.0% |

Note: These values are extrapolated from kinetic data obtained at elevated temperatures and serve as an estimation of stability. Actual stability may vary based on the specific formulation and storage conditions.

Experimental Protocols

To assess the stability of this compound, a well-defined experimental approach is necessary. This includes a stability-indicating analytical method and a forced degradation study to identify potential degradation products.

Experimental Workflow for a Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.

Caption: Experimental workflow for a forced degradation study.

Detailed Protocol: Forced Degradation Study

Objective: To identify potential degradation products of this compound and to validate the stability-indicating nature of the analytical method.

Materials:

-

This compound

-

HPLC-grade water

-

0.1 M Hydrochloric acid

-

0.1 M Sodium hydroxide

-

3% Hydrogen peroxide

-

HPLC system with UV detector

-

pH meter

-

Temperature-controlled oven and water bath

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the stock solution in an oven at 80°C for 48 hours.

-

Control Sample: Keep an aliquot of the stock solution at 2-8°C, protected from light.

-

Analysis: Analyze all stressed samples and the control sample using the stability-indicating HPLC method described below.

Detailed Protocol: Stability-Indicating HPLC Method

Objective: To separate and quantify H-Lys-OH and its primary degradation product, lysine lactam.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: 10 mM potassium dihydrogen phosphate, pH adjusted to 7.5 with triethylamine.[5]

-

Flow Rate: 0.5 mL/min[5]

-

Detection Wavelength: 214 nm[5]

-

Column Temperature: 25°C[5]

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of H-Lys-OH and L-lysine lactam of known concentrations in the mobile phase to generate a calibration curve.

-

Sample Preparation: Dilute the samples from the stability study to an appropriate concentration with the mobile phase.

-

Injection and Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Identify the peaks for L-lysine and L-lysine lactam based on their retention times compared to the standards. Calculate the concentration of each in the samples using the calibration curve. The percentage of degradation can be calculated by comparing the peak area of L-lysine in the stressed samples to that in the control sample.

Conclusion

The stability of this compound is paramount for its use in research and pharmaceutical development. While the solid form is stable under recommended conditions, its stability in solution is limited, with the primary degradation pathway being the formation of L-lysine lactam. By adhering to proper storage conditions and utilizing validated analytical methods, the integrity of this compound can be effectively maintained. The protocols provided in this guide offer a robust framework for assessing the stability of this critical amino acid.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. daneshyari.com [daneshyari.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of H-Lys-OH·2HCl

For Researchers, Scientists, and Drug Development Professionals

L-Lysine dihydrochloride (H-Lys-OH·2HCl) serves as a fundamental starting material in the intricate process of peptide synthesis. While not directly incorporated into the growing peptide chain in its commercially available form, its role as a cost-effective and stable precursor to essential, orthogonally protected lysine derivatives is paramount. This technical guide elucidates the critical function of H-Lys-OH·2HCl, providing detailed experimental protocols, quantitative data on derivative synthesis, and a visual representation of its place in the broader context of peptide science.

The Physicochemical Properties of H-Lys-OH·2HCl

Understanding the chemical nature of H-Lys-OH·2HCl is essential for its effective use in the synthesis of protected derivatives. As a dihydrochloride salt, both the α-amino and ε-amino groups of lysine are protonated, rendering the molecule highly soluble in aqueous solutions but generally insoluble in nonpolar organic solvents.[1] This high solubility in water is advantageous for initial reaction setups, particularly in large-scale preparations.[2]

The key to its utility lies in the differential basicity of its two amino groups. The α-amino group is more acidic (lower pKa) than the ε-amino group. This difference, while subtle, can be exploited in certain synthetic strategies to achieve selective protection.

Table 1: Physicochemical and Stoichiometric Data for L-Lysine and its Derivatives

| Property | H-Lys-OH·2HCl | L-Lysine (Free Base) | Fmoc-Lys(Boc)-OH |

| Molecular Formula | C₆H₁₆Cl₂N₂O₂ | C₆H₁₄N₂O₂ | C₂₆H₃₂N₂O₆ |

| Molecular Weight | 219.11 g/mol | 146.19 g/mol | 468.55 g/mol |

| CAS Number | 657-26-1 | 56-87-1 | 71989-26-9 |

| pKa (α-COOH) | ~2.18 | ~2.18 | Not Applicable |

| pKa (α-NH₃⁺) | ~8.95 | ~8.95 | Not Applicable (Protected by Fmoc) |

| pKa (ε-NH₃⁺) | ~10.53 | ~10.53 | Not Applicable (Protected by Boc) |

| Solubility | High in water (~500 g/L at 20°C)[3] | Soluble in water | Soluble in DMF, DMSO, other organic solvents[4] |

| Appearance | White to off-white crystalline powder[5] | White crystalline powder | White to off-white powder |

The Preparatory Role of H-Lys-OH·2HCl: Synthesis of Orthogonally Protected Lysine

The primary function of H-Lys-OH·2HCl in modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), is as a precursor for the creation of orthogonally protected lysine building blocks. The most common of these is Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH), a staple in Fmoc-based SPPS. The synthesis of this key derivative from H-Lys-OH·HCl (the monohydrochloride is often used in reported syntheses and is chemically analogous for this purpose) involves a carefully orchestrated series of protection steps.

The general strategy involves the non-selective protection of both amino groups, followed by selective deprotection and subsequent protection with the desired orthogonal group. A more refined and widely used approach involves the use of a copper(II) complex to temporarily shield the α-amino and carboxyl groups, allowing for the selective protection of the ε-amino group.[2]

Below is a logical workflow for the synthesis of Fmoc-Lys(Boc)-OH starting from lysine hydrochloride.

Table 2: Quantitative Yields for the Synthesis of Protected Lysine Derivatives

| Starting Material | Product | Key Reagents | Reported Yield | Reference |

| H-Lys-OH·HCl | Boc-Lys(Boc)-OH | Boc₂O, NaHCO₃ | 85% | [6] |

| H-Lys-OH·HCl | Fmoc-Lys(Boc)-OH | CuSO₄, Boc₂O, 8-Quinolinol, Fmoc-OSu | 90% | [2] |

| H-Lys-OH·HCl | Fmoc-Lys(Mtt)-OH | Mtt-Cl, Fmoc-OSu | 95% | [7] |

| Fmoc-Lys-OH·HCl | Fmoc-Lys(Glc,Boc)-OH | d-fructose, Zinc, Boc₂O, DIPEA | 36% | [8] |

Detailed Experimental Protocols

The following protocols are generalized representations of common laboratory procedures for the synthesis of orthogonally protected lysine derivatives from lysine hydrochloride.

Protocol 1: Synthesis of Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH)

This protocol describes the "one-pot" protection of both amino groups of lysine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

L-lysine hydrochloride (H-Lys-OH·HCl)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Deionized water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve L-lysine hydrochloride (e.g., 10.00 g, 45.62 mmol) and sodium bicarbonate (38.32 g, 456.20 mmol) in deionized water (600 mL) and cool the solution in an ice-water bath.[6]

-

Separately, dissolve di-tert-butyl dicarbonate (29.84 g, 136.86 mmol) in dioxane (100 mL).[6]

-

Add the Boc₂O solution dropwise to the stirring lysine solution in the ice bath.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.[6]

-

Wash the mixture with diethyl ether three times to remove excess Boc₂O.

-

Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.

-

Extract the product into ethyl acetate (three times).

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the product as a white solid.[6]

Protocol 2: Synthesis of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) via Copper Complex

This multi-step protocol offers a more controlled synthesis of the orthogonally protected lysine.

Part A: Synthesis of the Copper(II) Complex of Nε-Boc-L-lysine

-

To a stirred solution of L-lysine monohydrochloride (365 g, 2 mol) in 2 M aqueous NaHCO₃ (2.0 L), add a solution of CuSO₄·5H₂O (250 g, 1 mol) in water (2.0 L).[2]

-

Add additional NaHCO₃ (168 g, 2 mol) followed by a solution of Boc₂O (590 g, 2.6 mol) in acetone (2.4 L).[2]

-

After 24 hours, add methanol (0.5 L) and continue stirring for 12 hours to decompose excess Boc₂O.

-

Filter the precipitate, wash thoroughly with water and ethyl acetate, to obtain the copper complex.[2]

Part B: Isolation of H-Lys(Boc)-OH

-

Suspend the copper complex (277 g, 0.5 mol) in water (10 L) and add 8-quinolinol (189 g, 1.3 mol) with intensive stirring.[2]

-

After 5 hours, filter off the precipitated copper(II) 8-quinolinolate.

-

The combined filtrates contain the desired H-Lys(Boc)-OH, which can be isolated and purified.

Part C: Nα-Fmoc Protection

-

Dissolve the isolated H-Lys(Boc)-OH in a suitable solvent system (e.g., aqueous acetone).

-

Add a base such as sodium carbonate to neutralize the amino acid.

-

Add a solution of 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) in acetone.[2]

-

Stir the reaction for 1 hour, then filter the precipitate and wash with water to yield Fmoc-Lys(Boc)-OH.[2]

The Role of Lysine in Signaling Pathways

Once incorporated into a peptide, lysine residues are not merely structural components. The ε-amino group is a hub for a variety of post-translational modifications (PTMs) that are central to cellular signaling and regulation. Understanding these pathways is crucial for drug development professionals designing peptide-based therapeutics that may interact with or be influenced by these modifications.

Lysine Acetylation and Deacetylation in Gene Regulation

Lysine acetylation, catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge of the lysine side chain, weakening the interaction between histones and DNA. This generally leads to a more open chromatin structure, facilitating gene transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin condensation and transcriptional repression.

Lysine Ubiquitination and Protein Degradation

Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to a substrate protein. The most common linkage is an isopeptide bond between the C-terminus of ubiquitin and the ε-amino group of a lysine residue on the substrate. Polyubiquitination, particularly through Lys48 linkages, targets the protein for degradation by the proteasome.

Conclusion

H-Lys-OH·2HCl, while a simple molecule, is a linchpin in the synthesis of complex peptides. Its value lies not in its direct application, but in its role as a stable, soluble, and economical starting point for the production of precisely protected lysine derivatives. The ability to generate high-purity Fmoc-Lys(Boc)-OH and other such building blocks is fundamental to the success of modern solid-phase peptide synthesis. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of these derivatives, which all begins with H-Lys-OH·2HCl, is indispensable for the creation of novel and effective peptide-based therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 3. carlroth.com [carlroth.com]

- 4. chempep.com [chempep.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rsc.org [rsc.org]

- 7. CN112110833A - Preparation method of Fmoc-Lys (Mtt) -OH - Google Patents [patents.google.com]

- 8. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: H-Lys-OH·2HCl vs. L-Lysine Monohydrochloride for Researchers, Scientists, and Drug Development Professionals

An authoritative comparison of L-lysine dihydrochloride and L-lysine monohydrochloride, this guide offers a comprehensive analysis of their chemical properties, experimental applications, and practical implications for research and development.

In the realms of scientific research and pharmaceutical development, the precise selection of reagents is paramount to ensure experimental accuracy, reproducibility, and the ultimate success of a project. L-lysine, an essential amino acid, is frequently utilized in a variety of applications, from cell culture media supplementation to peptide synthesis and drug formulation. It is commonly supplied as a hydrochloride salt to enhance its stability and solubility. This technical guide provides an in-depth comparison of two such forms: L-lysine dihydrochloride (H-Lys-OH·2HCl) and L-lysine monohydrochloride.

Core Physicochemical Properties: A Comparative Analysis

The fundamental differences between L-lysine dihydrochloride and monohydrochloride lie in their molecular weight, the number of hydrochloride moieties, and the resulting impact on properties such as pH in solution and lysine content.

| Property | H-Lys-OH·2HCl (L-Lysine Dihydrochloride) | L-Lysine Monohydrochloride |

| CAS Number | 657-26-1[1] | 657-27-2 |

| Molecular Formula | C₆H₁₆Cl₂N₂O₂[1] | C₆H₁₅ClN₂O₂ |

| Molecular Weight | 219.11 g/mol [1] | 182.65 g/mol |

| Appearance | White to very light yellow crystalline powder[1] | White crystalline powder[1] |

| Melting Point | 200-206 °C (decomposes)[1] | ~263 °C (decomposes) |

| Solubility in Water | Highly soluble (e.g., 100 mg/mL)[1] | Highly soluble (e.g., 65 g/100 mL at 20°C) |

| Theoretical Lysine Content | ~66.7% | ~79.9% |

| pH of Aqueous Solution | More acidic than monohydrochloride | 5.0 - 6.0 (for a 10% solution) |

Note: The theoretical lysine content is calculated based on the molecular weights of lysine (146.19 g/mol ) and the respective hydrochloride salts.

Experimental Protocols and Methodologies

The choice between the dihydrochloride and monohydrochloride salt can influence experimental design, particularly concerning pH-sensitive assays and formulations.

Preparation of Stock Solutions for Cell Culture

The preparation of a sterile stock solution of L-lysine for cell culture is a common procedure where the choice of salt can have minor but important implications.

Objective: To prepare a 100 mM sterile stock solution of L-lysine.

Materials:

-

L-lysine dihydrochloride or L-lysine monohydrochloride powder

-

Nuclease-free, sterile water

-

Sterile glassware (beaker, graduated cylinder)

-

Sterile magnetic stir bar and stir plate

-

Calibrated pH meter

-

Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment

-

Sterile 0.22 µm syringe filter

-

Sterile storage bottles or conical tubes

Protocol:

-

Calculate the required mass:

-

For L-lysine dihydrochloride (MW: 219.11 g/mol ): Mass (g) = 0.1 mol/L × 0.1 L × 219.11 g/mol = 2.1911 g

-

For L-lysine monohydrochloride (MW: 182.65 g/mol ): Mass (g) = 0.1 mol/L × 0.1 L × 182.65 g/mol = 1.8265 g

-

-

Dissolution: In a sterile beaker, add approximately 80 mL of sterile, nuclease-free water. Place a sterile magnetic stir bar in the beaker and place it on a magnetic stir plate. Gradually add the calculated powder to the water while stirring until fully dissolved.

-

pH Adjustment: Aseptically measure the pH of the solution. Due to the presence of two hydrochloride molecules, the initial pH of the L-lysine dihydrochloride solution will be lower than that of the monohydrochloride solution. For most cell culture applications, the pH should be adjusted to be compatible with the culture medium (typically pH 7.2-7.4). Add sterile 0.1 M NaOH dropwise while stirring to raise the pH to the desired level. Use sterile 0.1 M HCl to lower the pH if necessary.

-

Volume Adjustment: Once the pH is adjusted, transfer the solution to a 100 mL sterile graduated cylinder. Bring the final volume to 100 mL with sterile, nuclease-free water.

-

Sterile Filtration: Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter. Filter the solution into a sterile storage bottle or conical tube.

-

Storage: Store the sterile stock solution at -20°C for long-term storage.

Preparation of L-lysine stock solutions.

Use in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the choice of protecting groups for the lysine side chain is critical. Both L-lysine monohydrochloride and dihydrochloride can be used as starting materials for the synthesis of these protected derivatives. The primary consideration is the need to neutralize the hydrochloride salt(s) before proceeding with the protection chemistry.

Logical Relationship:

Role of lysine hydrochlorides in SPPS.

Impact on Cellular Signaling Pathways

L-lysine is known to play a role in various cellular signaling pathways, most notably the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. The availability of lysine can influence the activation of mTORC1. While both hydrochloride salts provide the same essential amino acid, the different ionic strengths and pH effects of their solutions could potentially have subtle, indirect effects on cellular homeostasis and signaling, although direct comparative studies on this aspect are limited.

Signaling Pathway Overview:

L-lysine's role in mTORC1 signaling.

Quantitative Data Summary

| Parameter | H-Lys-OH·2HCl | L-Lysine Monohydrochloride | Key Considerations |

| Grams per mole of Lysine | ~219.11 g | ~182.65 g | More dihydrochloride is needed by mass to achieve the same molar concentration of lysine. |

| pH of unbuffered aqueous solution | Lower (more acidic) | Higher (less acidic) | May require more base for neutralization in pH-sensitive applications. |

| Chloride ion concentration | Double that of monohydrochloride | Half that of dihydrochloride | Potentially relevant in studies sensitive to chloride ion concentration. |

Conclusion and Recommendations

The choice between H-Lys-OH·2HCl and L-lysine monohydrochloride is primarily one of practicality and experimental context.

-

L-Lysine monohydrochloride is the more commonly used and cited form in the literature. Its single hydrochloride moiety results in a higher percentage of lysine by weight and a less acidic pH in solution, which can be advantageous in many biological applications. For routine cell culture and general biochemical assays, it is often the more convenient choice.

-

H-Lys-OH·2HCl (L-lysine dihydrochloride) , while less common, is a perfectly viable source of L-lysine. Researchers should be mindful of its lower lysine content by mass and its more acidic nature, which may necessitate adjustments in weighing and pH buffering. Its higher solubility in certain contexts could be beneficial.

For most applications, the monohydrochloride is a suitable and practical choice. However, for experiments where precise control over pH and ionic strength is critical, or where the specific properties of the dihydrochloride may be advantageous, a careful consideration of the factors outlined in this guide is recommended. Ultimately, the key is to be aware of which salt is being used and to account for the differences in molecular weight and acidity in experimental design and calculations.

References

An In-depth Technical Guide to the Research Applications of H-Lys-OH·2HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of L-Lysine Dihydrochloride (H-Lys-OH·2HCl) in a research setting. From its basic chemical properties to its role in complex cellular signaling pathways, this document serves as a technical resource for laboratory professionals.

Physicochemical and Handling Properties of H-Lys-OH·2HCl

H-Lys-OH·2HCl is the dihydrochloride salt of L-lysine, an essential amino acid. The salt form enhances the stability and solubility of lysine in aqueous solutions, making it a preferred choice for various research applications.[1]

Quantitative Data Summary

The key physicochemical properties of H-Lys-OH·2HCl are summarized in the table below, providing essential data for experimental design and solution preparation.

| Parameter | Value | References |

| Molecular Formula | C₆H₁₆Cl₂N₂O₂ | [2] |

| Molecular Weight | 219.11 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 183-185 °C | [3] |

| Solubility in Water | 65 g/100 mL (at 20°C) | [1] |

| >100 g/100 g H₂O (at 25°C) | [1] | |

| 500 g/L (at 20 °C) | [4] | |

| pH of Aqueous Solution | 5.5 - 6.0 (100 g/L in H₂O at 20°C) | [1] |

| Storage (Solid) | Room temperature, in a dry, tightly sealed container. | [1] |

| Storage (Stock Solution) | Aliquoted at -20°C for up to one year or -80°C for up to two years. | [1] |

Solution Preparation and Storage

Proper preparation and storage of H-Lys-OH·2HCl solutions are critical for experimental reproducibility. A generalized workflow for preparing and utilizing a sterile stock solution is depicted below.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Lysine-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction